molecular formula C13H15FO3 B1586558 Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate CAS No. 24106-86-3

Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate

Cat. No.: B1586558
CAS No.: 24106-86-3
M. Wt: 238.25 g/mol
InChI Key: FYIXPASNYHVDHS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate (CAS: 24106-86-3) is an ethyl ester derivative of 3-oxobutanoic acid, featuring a 2-fluorobenzyl substituent at the C2 position. Its molecular formula is C₁₃H₁₅FO₃, with a molecular weight of 238.26 g/mol. The compound is stored under sealed, dry conditions at 2–8°C to ensure stability .

Key structural attributes include:

  • A β-ketoester moiety (3-oxobutanoate), enabling keto-enol tautomerism and reactivity in condensation reactions.
  • A 2-fluorobenzyl group, which introduces steric and electronic effects due to the fluorine atom's electronegativity and ortho-substitution pattern.

Safety Profile: The compound carries GHS hazard warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Handling requires precautions such as ventilation and protective equipment .

Properties

IUPAC Name

ethyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIXPASNYHVDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374566
Record name Ethyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24106-86-3
Record name Ethyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24106-86-3
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate typically involves the esterification of 2-(2-fluorobenzyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-fluorobenzyl)-3-oxobutanoic acid.

    Reduction: Formation of ethyl 2-(2-fluorobenzyl)-3-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate belongs to a class of β-ketoesters with diverse pharmacological and synthetic applications. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physical Comparisons

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
This compound 2-fluorobenzyl C₁₃H₁₅FO₃ 238.26 GHS hazards: H315, H319, H335
Ethyl 2-(4-fluorobenzyl)-3-oxobutanoate 4-fluorobenzyl C₁₃H₁₅FO₃ 238.26 ESI-MS m/z: 260.9 [M+Na]⁺; 97% yield
Ethyl 2-benzyl-3-oxobutanoate Benzyl (no halogen) C₁₃H₁₆O₃ 220.26 ESI-MS m/z: 221.0 [M+H]⁺; 98% yield
Ethyl 2-(3-methylbenzyl)-3-oxobutanoate 3-methylbenzyl C₁₄H₁₈O₃ 234.29 Purity: ≥95%; discontinued
Ethyl 2-phenylacetoacetate Phenyl (direct attachment) C₁₂H₁₄O₃ 206.24 Synonyms: Ethyl 3-oxo-2-phenylbutanoate

Key Observations :

Substituent Effects on Reactivity and Yield: Fluorine substitution at the para position (4-fluorobenzyl) achieves a higher synthesis yield (97%) compared to ortho-substituted analogs, likely due to reduced steric hindrance . Ethyl 2-(3-methylbenzyl)-3-oxobutanoate (234.29 g/mol) has a lower molecular weight than the fluorinated analogs, reflecting the replacement of fluorine (atomic weight 19) with a methyl group (15) .

Spectroscopic and Mass Data: The 2-fluorobenzyl derivative shares a similar molecular weight with its 4-fluoro counterpart but differs in substituent orientation, influencing dipole moments and crystallization behavior . Non-halogenated analogs (e.g., benzyl or phenyl derivatives) exhibit lower molecular weights and distinct mass spectral profiles .

Biological and Pharmacological Relevance: Fluorinated β-ketoesters, including 4-fluorobenzyl derivatives, are intermediates in nitric oxide donor hybrids with anti-intrahepatic cholestasis activity . Compounds like Ethyl (Z)-2-(amino(2-fluorophenyl)methylene)-3-oxobutanoate (42.9% yield) demonstrate lower synthetic efficiency compared to furan-substituted analogs (76.4% yield), highlighting substituent-dependent reactivity .

Crystallographic Behavior: Related oxobutanoate derivatives (e.g., ethyl 2-[(2,6-dimethylphenyl)-hydrazono]-3-oxobutanoate) adopt planar geometries stabilized by intramolecular hydrogen bonding (N–H⋯O), influencing solubility and stability .

Biological Activity

Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound consists of an ethyl ester functional group and a fluorobenzyl moiety, which significantly influences its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorobenzyl group can enhance binding affinity, leading to modulation of critical biological pathways. For instance, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects on cellular processes.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentrations (MIC) have been evaluated, demonstrating effectiveness comparable to established antibiotics like ampicillin .

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Comparison with Ampicillin
Staphylococcus aureus32Comparable
Escherichia coli64About 50% of ampicillin

Anticancer Potential

This compound has also been explored for its anticancer properties. In vitro studies have indicated that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation is under investigation .

Case Studies and Research Findings

  • Neutrophil Activation Inhibition : A related compound, 2-(2-fluorobenzamido)benzoic acid ethyl ester (EFB-1), demonstrated significant inhibition of neutrophil activation in trauma-hemorrhagic shock models. This suggests that similar compounds may have therapeutic applications in inflammatory conditions .
  • Tuberculosis Activity : Research into derivatives of Ethyl 2-(4-fluorobenzyl)-3-oxobutanoate has shown potential against multidrug-resistant tuberculosis strains, indicating a broader scope for this class of compounds in treating infectious diseases .
  • MEK1 Inhibition : Substituted coumarins related to this compound have been identified as allosteric inhibitors of MEK1, suggesting potential applications in cancer therapy through modulation of the MAPK pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate
Reactant of Route 2
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Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate

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